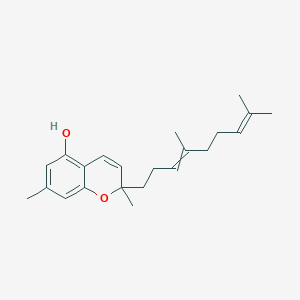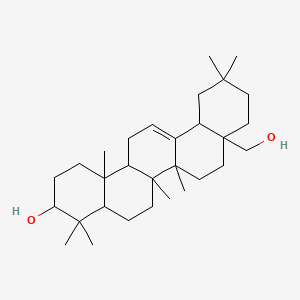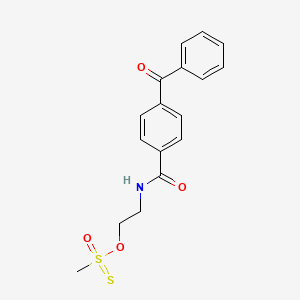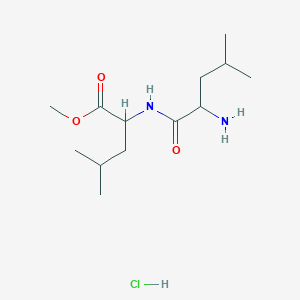
rutherfordium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rutherfordium is a synthetic chemical element with the symbol Rf and atomic number 104. Named after the physicist Ernest Rutherford, it is a member of the transactinide elements and part of the 7th period in the periodic table. This compound is a highly radioactive and unstable element, not found naturally on Earth, and must be produced in a laboratory. The most stable known isotope, this compound-267, has a half-life of about 48 minutes .
Méthodes De Préparation
Rutherfordium is produced exclusively through artificial nuclear reactions in particle accelerators. The preparation involves bombarding target materials with accelerated particles. Common methods include:
Bombardment of Californium with Carbon Ions: Californium-249 is bombarded with carbon-12 or carbon-13 ions to produce this compound-257 and this compound-258.
Bombardment of Plutonium with Neon Ions: Plutonium-242 is bombarded with neon-22 ions to produce this compound-264.
These methods require highly specialized techniques and equipment, making the production of this compound complex and expensive.
Analyse Des Réactions Chimiques
Due to its scarcity and instability, the chemical properties of Rutherfordium are not well-documented. it is predicted to undergo several types of reactions:
Applications De Recherche Scientifique
Rutherfordium’s primary application lies in scientific research, particularly in the study of super-heavy elements and nuclear reactions. Its properties are utilized to better understand the behavior of other elements in the same group and to explore the boundaries of the periodic table . This compound is also used in nuclear research to study the properties of heavy elements and to synthesize heavier elements in the periodic table .
Mécanisme D'action
Rutherfordium exerts its effects through nuclear reactions. A superheavy atomic nucleus is created by combining two nuclei of unequal size into one, often involving the emission of neutrons . The material made of the heavier nuclei is used as a target, which is then bombarded by a beam of lighter nuclei .
Comparaison Avec Des Composés Similaires
Rutherfordium behaves similarly to other group 4 elements, such as zirconium and hafnium . These elements share similar chemical properties, including the formation of oxides and halides. this compound’s high instability and radioactivity set it apart, making it unique in its group.
Similar Compounds
- Zirconium (Zr)
- Hafnium (Hf)
- Titanium (Ti) (to a lesser extent)
This compound’s unique position as a superheavy element contributes to its distinct properties and challenges in research.
Propriétés
Formule moléculaire |
Rf35 |
|---|---|
Poids moléculaire |
9349.3 g/mol |
Nom IUPAC |
rutherfordium |
InChI |
InChI=1S/35Rf |
Clé InChI |
QRXBWDGRMPNMFK-UHFFFAOYSA-N |
SMILES canonique |
[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


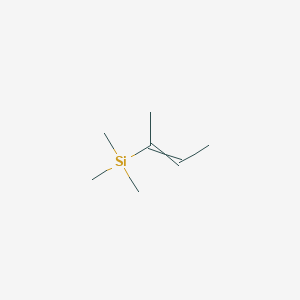
![tetrasodium;2-[[7'-[[bis(carboxylatomethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B13401899.png)

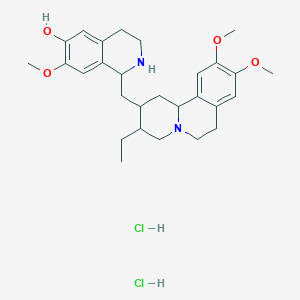
![[(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13401909.png)
![1-[3-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13401914.png)
![[2-(7-Carboxy-5-oxohept-6-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13401929.png)
![(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13401931.png)
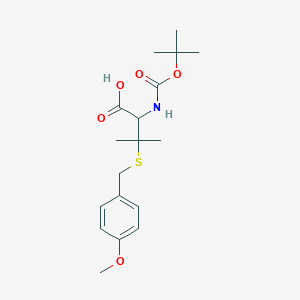
![methyl (1S,4aS,7aS)-7-methoxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13401939.png)
